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molecular formula C12H21N3O3 B1441424 Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 561314-42-9

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B1441424
M. Wt: 255.31 g/mol
InChI Key: NMMISVGLPIEMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402590B2

Procedure details

A solution of hydrazine monohydrate (5.28 mL, 108.8 mmol) in n-butanol (20 mL) was added dropwise to a solution of N-BOC-4-methoxycarbonyl-methylenepiperidine (1.39 g, 5.44 mmol) in n-butanol (120 mL) at rt. The mixture was stirred for 15 h at 120° C. and the mixture allowed to cool to rt. The solvent was removed by evaporation under reduced pressure, the residue partitioned between ethyl acetate and water and the organic layer dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a stepwise gradient of 3-6% methanol in dichloromethane, afforded the desired compound (0.88 g, 63 %) as white solid.
Quantity
5.28 mL
Type
reactant
Reaction Step One
Name
N-BOC-4-methoxycarbonyl-methylenepiperidine
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([N:11]1[CH2:16][CH2:15][CH:14]([C:17](OC)=O)[CH2:13][C:12]1=C)([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[CH2:22]([OH:26])CCC>>[C:7]([O:6][C:4]([N:11]1[CH2:12][CH2:13][C:14]2([NH:3][NH:2][C:22](=[O:26])[CH2:17]2)[CH2:15][CH2:16]1)=[O:5])([CH3:8])([CH3:9])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
5.28 mL
Type
reactant
Smiles
O.NN
Name
N-BOC-4-methoxycarbonyl-methylenepiperidine
Quantity
1.39 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CC(CC1)C(=O)OC)=C
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
120 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a stepwise gradient of 3-6% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC(NN2)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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